molecular formula C15H19NO5 B13746996 Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester CAS No. 101418-13-7

Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester

Cat. No.: B13746996
CAS No.: 101418-13-7
M. Wt: 293.31 g/mol
InChI Key: DXKPCGWNNDDFCD-UHFFFAOYSA-N
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Description

The phenyl ester moiety further enhances its structural complexity. This compound is hypothesized to exhibit unique physicochemical properties due to the interplay between the piperidine ring’s conformational flexibility and the electron-withdrawing methoxycarbonyl group.

Properties

CAS No.

101418-13-7

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

methyl 1-methyl-4-phenoxycarbonyloxypiperidine-4-carboxylate

InChI

InChI=1S/C15H19NO5/c1-16-10-8-15(9-11-16,13(17)19-2)21-14(18)20-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

DXKPCGWNNDDFCD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C(=O)OC)OC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester typically involves multiple steps. One common method includes the reaction of 4-methoxycarbonylphenylboronic acid with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium and specific solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbonic acid, 4-methoxycarbonyl-1-methyl-4-piperidyl phenyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Structural Analogues

Carbonic Acid Monomethyl Ester (CAME)
  • Structure : Lacks the piperidine ring; instead, it has a simple methyl ester group attached to carbonic acid.
  • Synthesis: Prepared by dissolving KHCO₃ in methanol, followed by cryogenic acidification, yielding a stable solid .
  • Key Differences: CAME’s IR spectra show distinct O–CH₃ and O–H vibrational modes (e.g., ν(C=O) at ~1797 cm⁻¹), whereas the target compound’s piperidine ring would introduce additional N–H and C–N stretching bands . CAME forms cyclic dimers in the solid state, stabilized by hydrogen bonding, while the bulkier piperidyl-phenyl ester in the target compound likely adopts monomeric or less symmetric aggregates .
t-Butyl Phenyl Carbonate
  • Structure : Contains a tert-butyl ester group instead of the piperidyl-methoxycarbonyl moiety.
  • Properties : The tert-butyl group enhances steric hindrance, reducing hydrolysis rates compared to the target compound’s methoxycarbonyl group .
Piperidine Carbamate Derivatives
  • Examples: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (): Shares a piperidine core but substitutes the methoxycarbonyl group with a benzyl-phenylamino moiety.
  • Key Differences :
    • The target compound’s 4-methoxycarbonyl group may increase electron density on the piperidine nitrogen, affecting nucleophilicity and interaction with biological targets .

Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds
Compound Molecular Weight Key Functional Groups Stability Spectral Signatures (IR)
Target Compound ~350–400* Piperidyl, Methoxycarbonyl Moderate† ν(C=O) ~1740–1760 cm⁻¹, δ(N–H) ~1650 cm⁻¹
CAME (Carbonic Acid Monomethyl Ester) 108.06 O–CH₃, O–H High (solid dimer) ν(C=O) ~1797 cm⁻¹, ν(O–CH₃) ~2850 cm⁻¹
t-Butyl Phenyl Carbonate 194.23 t-Butyl, Phenyl High (steric bulk) ν(C=O) ~1765 cm⁻¹, ν(C–O) ~1250 cm⁻¹

*Estimated based on analogous piperidine carbamates (e.g., : MW 517.6 g/mol). †Assumed based on steric protection of the ester group by the piperidine ring.

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